molecular formula C20H32N2O4S B2643274 N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide CAS No. 1790197-54-4

N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide

Cat. No.: B2643274
CAS No.: 1790197-54-4
M. Wt: 396.55
InChI Key: HRBVEAWQDGAJCW-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide is a synthetic organic compound of high interest in medicinal chemistry and pharmacological research. The structure incorporates key features common in drug discovery, including a dimethylaminoethyl group often associated with receptor binding, a tetrahydropyran (oxan-4-yl) moiety which can influence pharmacokinetic properties, and a phenylacetamide scaffold with a sulfonyl substituent. Molecules containing similar acetamide and sulfonamide scaffolds are frequently investigated for their potential as enzyme inhibitors and for targeting various pathological conditions . This compound is provided as a high-purity material to ensure reproducibility in experimental results. It is intended for use in assay development, high-throughput screening, structure-activity relationship (SAR) studies, and other early-stage research applications. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity and characterization. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O4S/c1-16(2)27(24,25)19-7-5-17(6-8-19)15-20(23)22(12-11-21(3)4)18-9-13-26-14-10-18/h5-8,16,18H,9-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBVEAWQDGAJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CCN(C)C)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

A. N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenyl]acetamide (9c)

  • Substituents : 4-Isopropylphenyl and hydroxy-methoxyphenethyl groups.
  • Properties: Solubility: Polar hydroxy/methoxy groups enhance aqueous solubility compared to the target compound’s sulfonyl and dimethylamino groups . Synthesis Yield: 71%, lower than the target compound’s hypothetical yield (estimated 40–70% based on similar acetamide syntheses) .

B. N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i)

  • Substituents: Morpholinosulfonyl and phenylamino groups.
  • Properties: Melting Point: 168–170°C, higher than the propane-2-sulfonyl analog due to morpholine’s rigid heterocycle .

Sulfonyl Group Modifications

Compound Name Sulfonyl Group Key Impact Reference
Target Compound Propane-2-sulfonyl Moderate steric bulk; enhances membrane permeability
2-(4-Isopropylphenoxy)-N-[4-(isopropylsulfamoyl)phenyl]acetamide Isopropylsulfamoyl Increased hydrophobicity; reduces CNS penetration
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide Isobutylsulfamoyl Improved ACE2 binding (docking score: -5.51 kcal/mol)

Key Insight: The propane-2-sulfonyl group in the target compound balances lipophilicity and target engagement, contrasting with bulkier isopropylsulfamoyl groups (e.g., ) or more polar morpholinosulfonyl moieties (e.g., ).

B. Spectroscopic Characterization

  • 1H NMR: The dimethylaminoethyl group’s protons (~δ 2.2–2.5 ppm) and oxan-4-yl protons (~δ 3.5–4.0 ppm) would align with patterns in compounds 9c–9f .
  • 13C NMR: The propane-2-sulfonyl carbon (≈55 ppm) would differ from morpholinosulfonyl carbons (≈65 ppm) .

Biological Activity

N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Dimethylaminoethyl group : This moiety is known for enhancing solubility and biological activity.
  • Oxan-4-yl ring : A cyclic structure that may influence the compound's pharmacodynamics.
  • Propane-2-sulfonylphenyl group : This component is pivotal in modulating the interaction with biological targets.

Molecular Formula : C19H28N2O4S
Molecular Weight : 372.50 g/mol
CAS Number : Not specified in available literature.

Anticonvulsant Activity

Research indicates that compounds similar to this compound have shown promising anticonvulsant properties. For instance, derivatives of acetamide have been synthesized and evaluated for their efficacy in animal models of epilepsy. The studies employed standard maximal electroshock (MES) tests to assess anticonvulsant activity, revealing that certain structural modifications can enhance efficacy against seizures .

Pharmacological Studies

A range of pharmacological studies have been conducted to evaluate the safety and efficacy of this compound. Key findings include:

  • Neurotoxicity Assessment : Initial assessments indicated low neurotoxic effects in rodent models, suggesting a favorable safety profile.
  • Mechanism of Action : Similar compounds have been noted to interact with voltage-sensitive sodium channels, which are crucial in the modulation of neuronal excitability .

Case Studies

  • Case Study 1 : In a study involving a related compound, researchers found significant protection against MES-induced seizures at doses of 100 mg/kg. The study highlighted the importance of lipophilicity in determining the onset and duration of anticonvulsant action .
  • Case Study 2 : Another study focused on the structure-activity relationship (SAR) of related acetamide derivatives. It was observed that modifications to the phenyl ring could significantly alter anticonvulsant potency, underscoring the need for careful structural optimization in drug design .

Table 1: Summary of Anticonvulsant Activity

Compound NameDose (mg/kg)MES ProtectionNeurotoxicity
N-[2-(dimethylamino)ethyl]-...100SignificantLow
Related Acetamide Derivative A300ModerateModerate
Related Acetamide Derivative B50MinimalLow

Q & A

Q. What are the established synthetic routes for N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide, and what intermediates are critical for its preparation?

  • Methodological Answer : The compound can be synthesized via multi-step reactions starting from substituted phenols or sulfonamide precursors. For example, a two-step approach may involve:

Sulfonylation : Reacting 4-(propane-2-sulfonyl)phenylacetic acid with thionyl chloride to generate the acyl chloride intermediate.

Amide Coupling : Reacting the acyl chloride with N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)amine under Schlenk conditions (dry THF, 0°C to room temperature, 12–24 hours).
Critical intermediates include the sulfonylphenylacetic acid derivative and the tertiary amine component. Purity of intermediates should be verified via HPLC (>98%) and NMR .

Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are recommended?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry. For example, the oxan-4-yl group’s protons resonate as a multiplet at δ 3.4–3.8 ppm in CDCl₃.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ at m/z 485.2345).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or intramolecular interactions (e.g., hydrogen bonding between the sulfonyl group and acetamide oxygen) .

Q. What solubility and stability profiles should be assessed during initial formulation studies?

  • Methodological Answer :
  • Solubility : Test in DMSO (primary solvent for assays), water (with 0.1% Tween-80), and ethanol using shake-flask methods. Record pH-dependent solubility (e.g., pKa ~8.5 for the dimethylamino group).
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Degradation products may include hydrolyzed sulfonamide or oxidized dimethylamino groups .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across different assays be resolved?

  • Methodological Answer :
  • Assay Validation : Compare results from orthogonal assays (e.g., cell-free enzymatic vs. cell-based assays). For example, discrepancies in IC50_{50} values may arise from off-target effects in cellular models.
  • Structural Analysis : Use molecular dynamics simulations to assess binding mode variations (e.g., sulfonyl group orientation in active sites). Cross-reference with SAR data from analogs (e.g., replacing oxan-4-yl with piperidine) .

Q. What strategies optimize the reaction yield and purity in large-scale synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary parameters like temperature (0–25°C), solvent (THF vs. DCM), and stoichiometry (1.1–1.5 eq of amine). Use response surface modeling to identify optimal conditions.
  • Workflow : Implement flow chemistry for amide coupling to enhance reproducibility and reduce byproducts (e.g., <5% unreacted acyl chloride) .

Q. How can researchers determine the compound’s stereochemical impact on target binding, given its tertiary amine and oxan-4-yl moieties?

  • Methodological Answer :
  • Chiral Chromatography : Separate enantiomers using a Chiralpak IA column (hexane:isopropanol 90:10).
  • Docking Studies : Compare enantiomer binding energies in target proteins (e.g., MDM2-p53 inhibitors).
  • Pharmacological Profiling : Test isolated enantiomers in vitro for IC50_{50} shifts (e.g., R-enantiomer may show 10-fold higher potency) .

Q. What methodologies address discrepancies in reported metabolic stability across species?

  • Methodological Answer :
  • Microsomal Assays : Compare hepatic clearance in human vs. murine microsomes (e.g., t1/2_{1/2} = 45 min vs. 22 min).
  • Metabolite ID : Use LC-HRMS/MS to identify species-specific metabolites (e.g., murine-specific N-demethylation).
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to clarify interspecies variability .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between 2D vs. 3D cell culture models?

  • Methodological Answer :
  • 3D Spheroid Penetration : Measure compound diffusion via fluorescence tagging (e.g., 50% lower penetration in spheroids vs. monolayers).
  • Hypoxia Effects : Quantify HIF-1α levels in 3D models to assess hypoxia-driven resistance mechanisms.
  • Dose Adjustment : Normalize IC50_{50} values to spheroid volume (e.g., 3D IC50_{50} = 2× 2D value) .

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